An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-ethylazetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-ethylazetidin-3-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Benzhydryl-3-ethylazetidin-3-ol, a tertiary alcohol derivative of azetidine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogs, established chemical principles, and predictive methodologies. We present a plausible synthetic pathway, predicted physicochemical parameters, expected spectroscopic characteristics, and standardized protocols for experimental determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel azetidine-based compounds in drug discovery and development.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional framework that can effectively probe biological space. The incorporation of substituents on the azetidine ring allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 1-Benzhydryl-3-ethylazetidin-3-ol, features a bulky, lipophilic benzhydryl group at the nitrogen atom, which can influence receptor binding and pharmacokinetic profiles. The tertiary alcohol at the 3-position, bearing an ethyl group, introduces a potential hydrogen bond donor and acceptor site, impacting solubility and metabolic stability. Understanding the core physicochemical properties of this molecule is paramount for its rational development as a potential therapeutic agent or as a key intermediate in more complex syntheses.
Molecular Structure and Identification
The fundamental identity of 1-Benzhydryl-3-ethylazetidin-3-ol is established by its molecular structure and associated identifiers.
| Identifier | Value |
| Chemical Name | 1-Benzhydryl-3-ethylazetidin-3-ol |
| Synonyms | 1-(diphenylmethyl)-3-ethylazetidin-3-ol |
| CAS Number | 147293-65-0[1] |
| Molecular Formula | C₁₈H₂₁NO[1] |
| Molecular Weight | 267.36 g/mol [1] |
| Chemical Structure | (See Figure 1) |

Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol
This protocol is based on established organometallic reactions with ketones[2][3][4].
Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-azetidinone
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To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up by washing with aqueous solutions to remove the oxidant byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-azetidinone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Addition of an Ethyl Group
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Dissolve the purified 1-benzhydryl-3-azetidinone (1 equivalent) in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of ethyllithium or ethylmagnesium bromide (1.1 equivalents) dropwise to the cooled ketone solution.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the consumption of the ketone by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-Benzhydryl-3-ethylazetidin-3-ol by column chromatography or recrystallization to obtain the final product.
Causality in Experimental Choices
-
Inert Atmosphere: Organometallic reagents like ethyllithium and Grignard reagents are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere is crucial to prevent their degradation and ensure a high yield of the desired product[4].
-
Anhydrous Solvents: The presence of water or other protic solvents will quench the organometallic reagent, leading to the formation of ethane and unreacted starting material.
-
Low Temperature: The addition of the organometallic reagent is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and minimize side reactions.
-
Aqueous Workup: The final step involves an aqueous workup to protonate the intermediate alkoxide and to remove inorganic salts.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for 1-Benzhydryl-3-ethylazetidin-3-ol is scarce. Therefore, the following properties are a combination of known values for the parent compound, 1-benzhydrylazetidin-3-ol, and predicted values based on the structural modification of adding a 3-ethyl group.
| Property | Predicted/Comparative Value for 1-Benzhydryl-3-ethylazetidin-3-ol | Experimental/Predicted Value for 1-Benzhydrylazetidin-3-ol | Rationale for a Predicted Change |
| Melting Point | Likely lower than 106 °C and may be an oil | 106 °C (experimental)[5] | The addition of the ethyl group can disrupt the crystal lattice packing, leading to a lower melting point. The increased conformational flexibility may result in the compound being an oil at room temperature. |
| Boiling Point | > 354 °C | 353.8 ± 42.0 °C (predicted)[5] | The increase in molecular weight and van der Waals forces due to the ethyl group will likely lead to a higher boiling point. |
| Solubility | Slightly soluble in non-polar organic solvents; sparingly soluble in water | Slightly soluble in Chloroform and Methanol[5] | The ethyl group increases the lipophilicity, likely enhancing solubility in non-polar solvents and decreasing solubility in polar solvents like water. |
| pKa (of the protonated amine) | ~8.5 - 9.5 | Not available (predicted to be similar to other tertiary amines) | The basicity of the azetidine nitrogen is expected to be in the typical range for tertiary amines. The electron-donating nature of the alkyl substituents contributes to this basicity. |
| logP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | 2.6 (predicted for the parent compound)[6] | The addition of an ethyl group will increase the lipophilicity of the molecule, leading to a higher logP value. |
Spectroscopic Characterization (Predicted)
The identity and purity of 1-Benzhydryl-3-ethylazetidin-3-ol would be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
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Aromatic Protons: Multiple signals in the range of δ 7.2-7.5 ppm corresponding to the protons of the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine Proton: A singlet at approximately δ 4.5-5.0 ppm.
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Azetidine Ring Protons: A set of multiplets in the range of δ 2.5-3.5 ppm.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 0.8-1.5 ppm).
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm).
-
Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.
-
Azetidine Ring Carbons: Signals in the range of δ 50-70 ppm.
-
Quaternary Carbon (C-3): A signal in the range of δ 60-70 ppm.
-
Ethyl Group Carbons: Two signals in the aliphatic region (δ 10-30 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1100-1250 cm⁻¹ range.
-
C-O Stretch: A signal in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): Expected at m/z = 267.
-
[M+H]⁺ Peak (in ESI+): Expected at m/z = 268.
-
Major Fragmentation Pathways: Likely loss of the ethyl group, the hydroxyl group, and fragmentation of the benzhydryl moiety.
Experimental Protocols for Physicochemical Property Determination
For researchers who synthesize this compound, the following standard protocols can be employed for its characterization.
Melting Point Determination
Caption: Workflow for melting point determination.
This procedure follows established methods for determining the melting point of organic compounds[3][7][8][9][10]. A sharp melting range (typically < 2 °C) is indicative of high purity[9].
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.
pKa Determination
Potentiometric titration is a precise method for determining the pKa of the azetidine nitrogen.
-
Dissolve a known amount of the compound in a solution of known ionic strength.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
logP Determination
The shake-flask method is a classical approach for determining the octanol-water partition coefficient.
-
Prepare a solution of the compound in a mixture of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two layers and measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Safety and Handling
While specific toxicity data for 1-Benzhydryl-3-ethylazetidin-3-ol is not available, general precautions for handling azetidine derivatives and tertiary amines should be followed. The parent compound, 1-benzhydrylazetidin-3-ol, is classified with GHS hazard statements indicating it can cause skin and eye irritation[6]. The hydrochloride salt is also noted to cause skin, eye, and respiratory irritation. It is prudent to assume that 1-Benzhydryl-3-ethylazetidin-3-ol may have similar hazards.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-Benzhydryl-3-ethylazetidin-3-ol is a structurally interesting molecule with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. By outlining a plausible synthetic route, predicting key parameters, and detailing experimental protocols for their determination, this document serves as a valuable resource for researchers. The synthesis and further characterization of this compound will undoubtedly contribute to a deeper understanding of the structure-activity relationships of substituted azetidines and facilitate the development of novel therapeutic agents.
References
-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015). A QSPR-Approach to the Estimation of the p K HB of Six-Membered Nitrogen-Heterocycles using Quantum Mechanically Derived Descriptors. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2017). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved January 24, 2026, from [Link]
-
YouTube. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. TMP Chem. Retrieved January 24, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 24, 2026, from [Link]
-
MDPI. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 24, 2026, from [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 24, 2026, from [Link]
-
MDPI. (2019). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved January 24, 2026, from [Link]
-
Der Pharma Chemica. (2012). QSPR modeling of the lipophilicity of aziridine derivatives. Retrieved January 24, 2026, from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
PubMed. (2014). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Retrieved January 24, 2026, from [Link]
-
Exelixis Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved January 24, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 24, 2026, from [Link]
Sources
- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 852655-70-0|1-Benzhydryl-3-ethylazetidine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 10. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

